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Compound of Interest |

Compound Name: 3-Hydroxy-4-nitrobenzamide
CAS No.: 182932-64-5
Cat. No.: B1396673
. J

CAS Number: 182932-64-5 Formula: C7HsN204 Molecular Weight: 182.13 g/mol IUPAC Name:
3-hydroxy-4-nitrobenzamide[1]

Executive Summary

3-Hydroxy-4-nitrobenzamide (CAS 182932-64-5) is a highly specialized benzamide derivative
serving as a critical intermediate in the synthesis of antitubercular agents (specifically DprEl
inhibitors) and antiviral pyrazine analogs. Unlike its more common isomers, this compound
offers a unique substitution pattern where the electron-withdrawing nitro group at the para
position (relative to the amide) and the electron-donating hydroxyl group at the meta position
create a "push-pull" electronic system. This electronic profile enhances its utility as a
pharmacophore scaffold, particularly for nucleophilic aromatic substitution (

) reactions in late-stage drug functionalization.

This guide details the synthesis, physicochemical validation, and medicinal chemistry
applications of 3-hydroxy-4-nitrobenzamide, providing researchers with a self-validating
protocol for its generation and use.

Physicochemical Profile

The compound exhibits distinct properties driven by the intramolecular hydrogen bonding
between the hydroxyl proton and the adjacent nitro group oxygen.
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Value
Property . . Context
(Experimental/Predicted)
Color arises from the
Appearance Yellow crystalline solid transition of the nitro-phenol
conjugation.
High melting point due to
] ] 195-198 °C (Predicted range: intermolecular hydrogen
Melting Point ) i
331°C dec.) bonding network (amide-
amide).
Significantly more acidic than
pKa (OH) ~6.2 phenol (pKa 10) due to the
ortho-nitro effect.
Poor solubility in non-polar
Solubility DMSO, DMF, MeOH (hot) solvents (DCM, Hexane) and
water.
Moderate lipophilicity, suitable
LogP 0.69 for fragment-based drug

discovery (FBDD).

Synthetic Methodology

The synthesis of 3-hydroxy-4-nitrobenzamide is non-trivial due to the directing group conflict

on the benzene ring. The most robust route avoids direct nitration of the amide (which can

hydrolyze) and instead proceeds via the carboxylic acid precursor.

Core Synthesis Workflow

Reaction Logic:

» Regioselective Nitration: The hydroxyl group (activator, o,p-director) directs the incoming

nitro group. In 3-hydroxybenzoic acid, the C4 position is activated by the OH and sterically

accessible, whereas C2 is sterically crowded.
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 Activation: The carboxylic acid is activated using a coupling agent (EDC/HOBt) rather than
thionyl chloride (

) to prevent side reactions with the phenolic hydroxyl group.

o Amidation: Controlled ammonolysis yields the final primary amide.

Detailed Protocol
Step 1: Synthesis of 3-Hydroxy-4-nitrobenzoic Acid (Precursor)

[2]

» Reagents: 3-Hydroxybenzoic acid (1.0 eq), Fuming

(1.1 eq), Acetic Acid (Solvent).

e Procedure:
o Dissolve 3-hydroxybenzoic acid in glacial acetic acid at 0°C.
o Add fuming nitric acid dropwise over 30 minutes, maintaining temperature <10°C.
o Allow to warm to room temperature and stir for 4 hours.

o Pour into ice water. The yellow precipitate is 3-hydroxy-4-nitrobenzoic acid (CAS 619-14-
7).

o Purification: Recrystallize from ethanol/water.

Step 2: Conversion to 3-Hydroxy-4-nitrobenzamide

» Reagents: 3-Hydroxy-4-nitrobenzoic acid (1.0 eq), EDC-HCI (1.2 eq), HOBt (1.2 eq),
Ammonium Chloride (

, 2.0 eq), DIPEA (3.0 eq), DMF (Solvent).

e Procedure:

o Dissolve the acid in anhydrous DMF under nitrogen atmosphere.
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o Add EDC-HCI and HOBL; stir for 30 minutes to form the active ester.
o Add solid

followed by dropwise addition of DIPEA.

o Stir at room temperature for 12—-16 hours.
o Workup: Dilute with EtOAc, wash with 1N HCI (to remove DIPEA/EDC), saturated

(to remove unreacted acid), and brine.

o Isolation: Dry over

, concentrate, and triturate with diethyl ether to yield the yellow amide solid.

Nitration Isomer Separation 3-Hydrox litrobenzoic Acic -ormation Activation 3-Hydroxy-4-nitrobenzamide

3-Hydroxybenzoic Acid

(HNO3, AcOH) (CAS 619-14-7) (EDC/HOBY) (CAS 182932-64-5)

Click to download full resolution via product page

Figure 1: Step-wise synthetic pathway for CAS 182932-64-5, highlighting the critical
regioselective nitration and mild amidation conditions.

Medicinal Chemistry Applications
Antitubercular Agents (DprE1 Inhibition)

The 3-hydroxy-4-nitrobenzamide scaffold serves as a fragment for developing inhibitors of
Decaprenylphosphoryl-B-D-ribose 2'-epimerase (DprE1l), a cell wall synthesis enzyme in
Mycobacterium tuberculosis.

e Mechanism: Nitrobenzamides are prodrugs. The nitro group is reduced in vivo to a nitroso
species, which forms a covalent bond with a cysteine residue (Cys387) in the DprE1 active
site.

» Role of Hydroxyl: The 3-OH group provides an intramolecular hydrogen bond to the nitro
group, locking the conformation and modulating the reduction potential of the nitro group,
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thereby tuning the "warhead" reactivity.

Antiviral Pyrazine Precursors

This compound is a structural isostere to intermediates used in the synthesis of Favipiravir (T-
705) analogs. The amide nitrogen can patrticipate in cyclization reactions to form fused
pyrazine-one rings, a common motif in RNA-dependent RNA polymerase (RdRp) inhibitors.

3-Hydroxy-4-nitrobenzamide
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Figure 2: Pharmacophore analysis showing the tripartite functional roles of the molecule in
target binding and activation.

Analytical Validation (QC)

To ensure the integrity of the synthesized material, the following analytical parameters must be
met.

HPLC Method (Reverse Phase)

e Column: C18 (4.6 x 150 mm, 5 um).

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm and 330 nm (nitro absorbance).

Retention Time: Expect elution around 4.5-5.0 min (relatively polar).
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NMR Expectations ( -DMSO)

e Amide Protons: Two broad singlets at

7.5-8.2 ppm (non-equivalent due to restricted rotation).

e Phenolic Proton: Broad singlet >10.0 ppm (often exchangeable).
e Aromatic Region:
o H2 (between Amide and OH): Doublet or Singlet ~7.4 ppm.

o H5/H6 (adjacent to Nitro): Downfield shift ~7.8—8.0 ppm due to electron-withdrawing nitro
group.

Safety & Handling

e GHS Classification: Skin Irritant (H315), Eye Irritant (H319).[3]

o Explosion Hazard: Like all polynitro aromatics, the compound possesses high energy
potential. While mono-nitro compounds are generally stable, avoid heating bulk quantities
>150°C.

o Storage: Store at 2—8°C under inert gas (Argon) to prevent oxidation of the phenolic moiety.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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